

Comparative Analysis of IDX-899 versus Placebo in HIV-1 Treatment

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Compound of Interest

Compound Name: ST-899

Cat. No.: B1240033

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Initial searches for "**ST-899**" did not yield information on a specific therapeutic agent undergoing clinical trials. It is possible that "**ST-899**" is a misidentification of IDX-899, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of HIV-1 infection. This guide provides a comprehensive comparison of the clinical trial results for IDX-899 versus placebo.

Quantitative Data Summary

The following tables summarize the key quantitative data from a Phase I/II clinical trial of IDX-899 in treatment-naïve HIV-1 infected patients.

Table 1: Antiviral Efficacy of IDX-899 vs. Placebo (7-Day Treatment)

Treatment Group	Mean Log10 HIV-1 RNA Reduction from Baseline	Median Log10 HIV-1 RNA Reduction from Baseline
IDX-899 (800 mg once-daily)	2.01[1]	2.11[1]
IDX-899 (400 mg once-daily)	1.78[2]	-
IDX-899 (200 mg once-daily)	1.84[2]	-
IDX-899 (100 mg once-daily)	1.87[2]	-
Placebo	0.10 (increase)[2][3]	-

Table 2: Patient Response to IDX-899 (800 mg once-daily) after 7 Days

Outcome	Number of Patients (out of 8)
Achieved ≥ 2 log10 reduction in viral load	6[1]
Achieved undetectable viral load (< 50 copies/mL)	1[1]

Experimental Protocols

Phase I/II Clinical Trial in Treatment-Naive HIV-1 Infected Patients

Study Design: This was a double-blind, randomized, placebo-controlled, sequential cohort study conducted in Buenos Aires, Argentina.[4]

Participant Population:

- Treatment-naive individuals infected with HIV-1.[1]
- Plasma HIV-1 RNA levels $\geq 5,000$ copies/mL.[3]
- CD4+ T-lymphocyte cell count ≥ 200 cells/mm³. [3]
- Ages between 21 and 65 years.[4]

- No pre-existing NNRTI drug resistance confirmed by genotypic analysis at screening.[4]

Treatment Regimen:

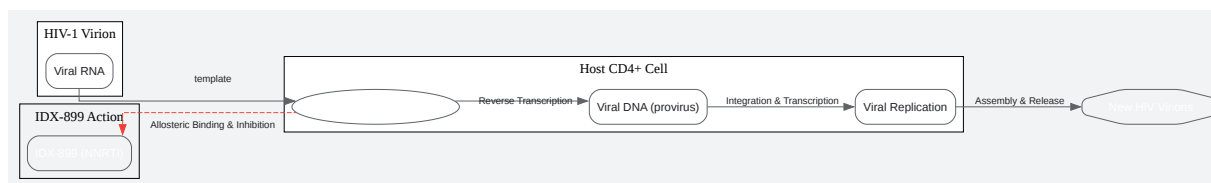
- Participants were randomized in an 8:2 ratio to receive either IDX-899 or a matching placebo.[1]
- Sequential cohorts received once-daily oral doses of 800 mg, 400 mg, 200 mg, and 100 mg of IDX-899 or placebo for seven days.[2][3]

Efficacy and Safety Assessments:

- Efficacy: Changes in HIV-1 RNA levels were measured from baseline using the Roche COBAS Amplicor 1.5 assay.[3][4] CD4+ T-lymphocyte cell counts were also monitored.[4]
- Pharmacokinetics: Intensive pharmacokinetic sampling was conducted on Days 1 and 7, with trough samples taken daily. Plasma concentrations of IDX-899 were analyzed using a validated LC/MS/MS method.[4]
- Safety: Safety and tolerability were assessed through laboratory evaluations, physical examinations, vital signs, 12-lead ECGs, and monitoring of adverse events.[4]

Mechanism of Action: IDX-899 Signaling Pathway

IDX-899 is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] NNRTIs are a class of antiretroviral drugs that bind to a non-essential site on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which ultimately blocks the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.

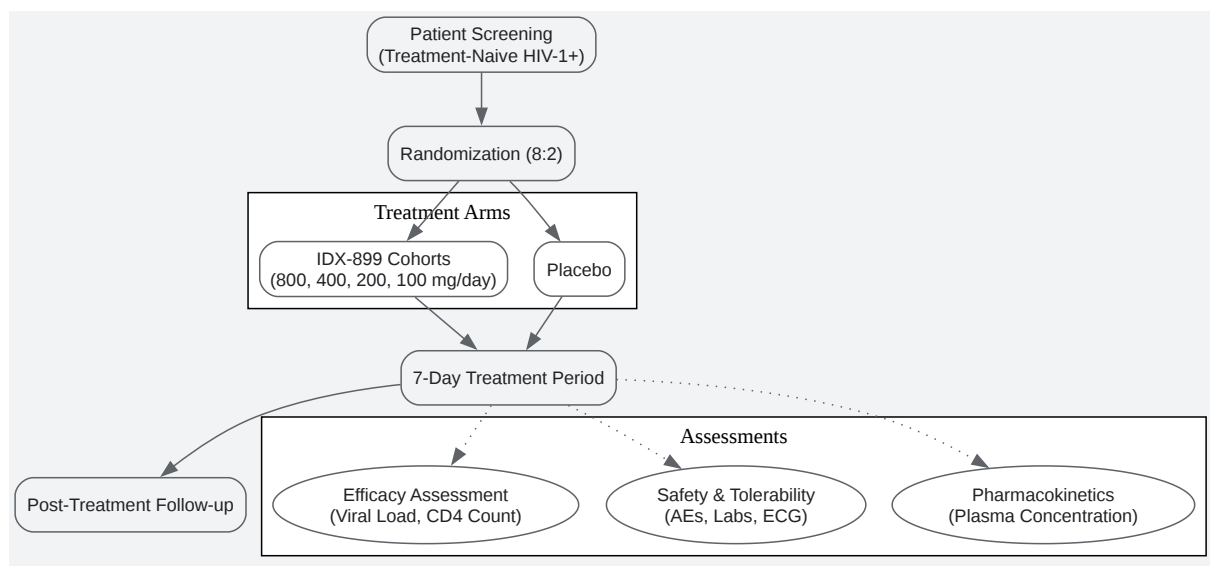


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Caption: Mechanism of HIV-1 replication and its inhibition by IDX-899.

Experimental Workflow

The following diagram illustrates the workflow of the Phase I/II clinical trial for IDX-899.



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Caption: Workflow of the IDX-899 Phase I/II clinical trial.

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